

An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine and its Derivatives

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Compound of Interest

Compound Name: *4-Ethoxypyridine*

Cat. No.: *B3339012*

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Disclaimer: The requested CAS number 1987-82-2 did not yield specific information in available chemical databases. This guide focuses on the core molecule, 1-(2-Methoxyphenyl)piperazine (CAS 35386-24-4), and its derivatives, which are structurally related and extensively studied. This information is intended for researchers, scientists, and drug development professionals.

Introduction

1-(2-Methoxyphenyl)piperazine (oMeOPP) is a chemical compound that serves as a versatile scaffold in medicinal chemistry.^[1] It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions.^[1] The presence of the 2-methoxyphenyl group confers specific pharmacological properties, making it a key component in the development of numerous psychoactive drugs.^{[2][3]} Derivatives of this molecule are widely investigated for their effects on the central nervous system, particularly as ligands for serotonin and dopamine receptors.^{[2][4][5]}

Physicochemical Properties

The physicochemical properties of 1-(2-Methoxyphenyl)piperazine and its hydrochloride salt are summarized below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

Property	1-(2-Methoxyphenyl)piperazine	1-(2-Methoxyphenyl)piperazine HCl	Reference(s)
CAS Number	35386-24-4	5464-78-8	[6]
Molecular Formula	C ₁₁ H ₁₆ N ₂ O	C ₁₁ H ₁₇ ClN ₂ O	[6]
Molecular Weight	192.26 g/mol	228.72 g/mol	[6]
Appearance	White to off-white crystalline solid	White solid	[7] [8]
Melting Point	35-40 °C	217-219 °C	[6]
Boiling Point	130-133 °C at 0.1 mmHg	130-133 °C	[3] [6]
Density	1.095 g/mL at 25 °C	1.106 g/cm ³	[3] [6]
Solubility	Soluble in organic solvents like ethanol and methanol.	Soluble in DMSO and Methanol. Very slightly soluble in water.	[7] [9] [10] [11]
pKa	13.33 ± 0.70 (Predicted)	Not Available	[12]
LogP	1.13	Not Available	[13]

Synthesis

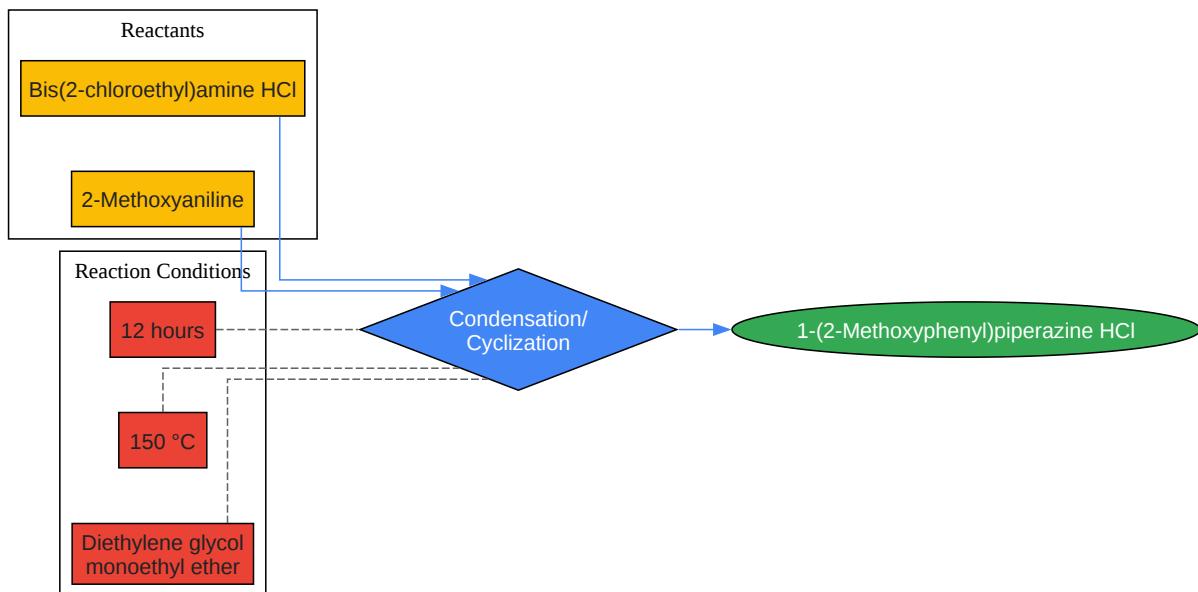
Several synthetic routes for 1-(2-Methoxyphenyl)piperazine hydrochloride have been reported. A common method involves the condensation of 2-methoxyaniline with bis(2-chloroethyl)amine hydrochloride.

Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)piperazine hydrochloride[\[8\]](#)

- Step 1: Preparation of tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate
 - In a round-bottom flask, dissolve tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate (0.600 g, 0.00205 mol) in diethyl ether (10 mL).

- Add a solution of hydrochloric acid in diethyl ether dropwise to the mixture.
- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the starting material is consumed, remove the diethyl ether by evaporation under reduced pressure to obtain a solid product.
- Wash the solid product with ethyl acetate and dry to yield 1-(2-methoxyphenyl)piperazine hydrochloride as a white solid (0.425 g, 90.08% yield).

- Alternative General Procedure[8]
 - Heat a mixture of 2-methoxyaniline (369.4 mg, 3 mmol), bis(2-chloroethyl)amine hydrochloride (535.5 mg, 3 mmol), and diethylene glycol monoethyl ether (0.75 mL) at 150 °C for approximately 12 hours.
 - Cool the reaction mixture to room temperature and dissolve it in methanol (4 mL).
 - Add diethyl ether (150 mL) to precipitate the product.
 - Collect the precipitate by filtration and wash with diethyl ether to obtain the hydrochloride salt (510 mg, 74% yield).



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Caption: Synthesis of 1-(2-Methoxyphenyl)piperazine HCl.

Handling and Safety

1-(2-Methoxyphenyl)piperazine and its hydrochloride salt are classified as hazardous substances. Proper handling and storage procedures are essential to ensure safety.

Hazard Identification:[14][15][16]

- GHS Classification:

- Skin Corrosion/Irritation (Category 1B or 2)[14][16]

- Serious Eye Damage/Eye Irritation (Category 1 or 2A)[14][15][16]
- Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[14][15]
- Hazard Statements:
 - H314: Causes severe skin burns and eye damage.[16]
 - H315: Causes skin irritation.[14][15]
 - H319: Causes serious eye irritation.[14][15]
 - H335: May cause respiratory irritation.[14][15]

Safe Handling and Storage:[14][15]

- Handling:
 - Avoid contact with skin, eyes, and clothing.[14]
 - Wash hands thoroughly after handling.[14]
 - Use only in a well-ventilated area.[14][15]
 - Wear protective gloves, protective clothing, eye protection, and face protection.[14][15]
 - Avoid breathing dust, fume, gas, mist, vapors, or spray.[14][15]
- Storage:
 - Store in a cool, dry, and well-ventilated place.[14]
 - Keep the container tightly closed.[14]
 - Store locked up.[14][15]

First Aid Measures:[14][15]

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Obtain medical aid.[14]
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[14]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[14]
- Ingestion: Do NOT induce vomiting. Call a physician.[15]

Biological Activity and Mechanism of Action

Derivatives of 1-(2-Methoxyphenyl)piperazine are known to exhibit significant biological activity, primarily through their interaction with serotonin (5-HT) and dopamine (D₂) receptors.[2][4] These interactions are central to their application in the development of antipsychotic and antidepressant medications.[2][3]

Receptor Binding Affinity:

The binding affinity of various 1-(2-Methoxyphenyl)piperazine derivatives to different receptors has been extensively studied. The affinity is typically expressed as the inhibition constant (K_i), with lower values indicating higher affinity.

Compound	Receptor	Ki (nM)	Reference(s)
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190)	5-HT _{1a}	0.6	[4]
α_1 -adrenergic		0.8	[4]
4-[4-(1-Adamantanecarboxymido)butyl]-1-(2-methoxyphenyl)piperazine	5-HT _{1a}	0.4	[4]
1-[2-(4-Methoxyphenyl)phenyl]piperazine	5-HT ₇	2.6	[17]
5-HT _{1a}		476	[17]
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1. 1 ^{3,7}]decan-1-amine fumarate	5-HT _{1a}	1.2	[18]
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl- tricyclo[3.3.1.1 ^{3,7}]decan-1-amine fumarate	5-HT _{1a}	21.3	[18]

Signaling Pathways:

The interaction of 1-(2-Methoxyphenyl)piperazine derivatives with 5-HT_{1a} receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase. This

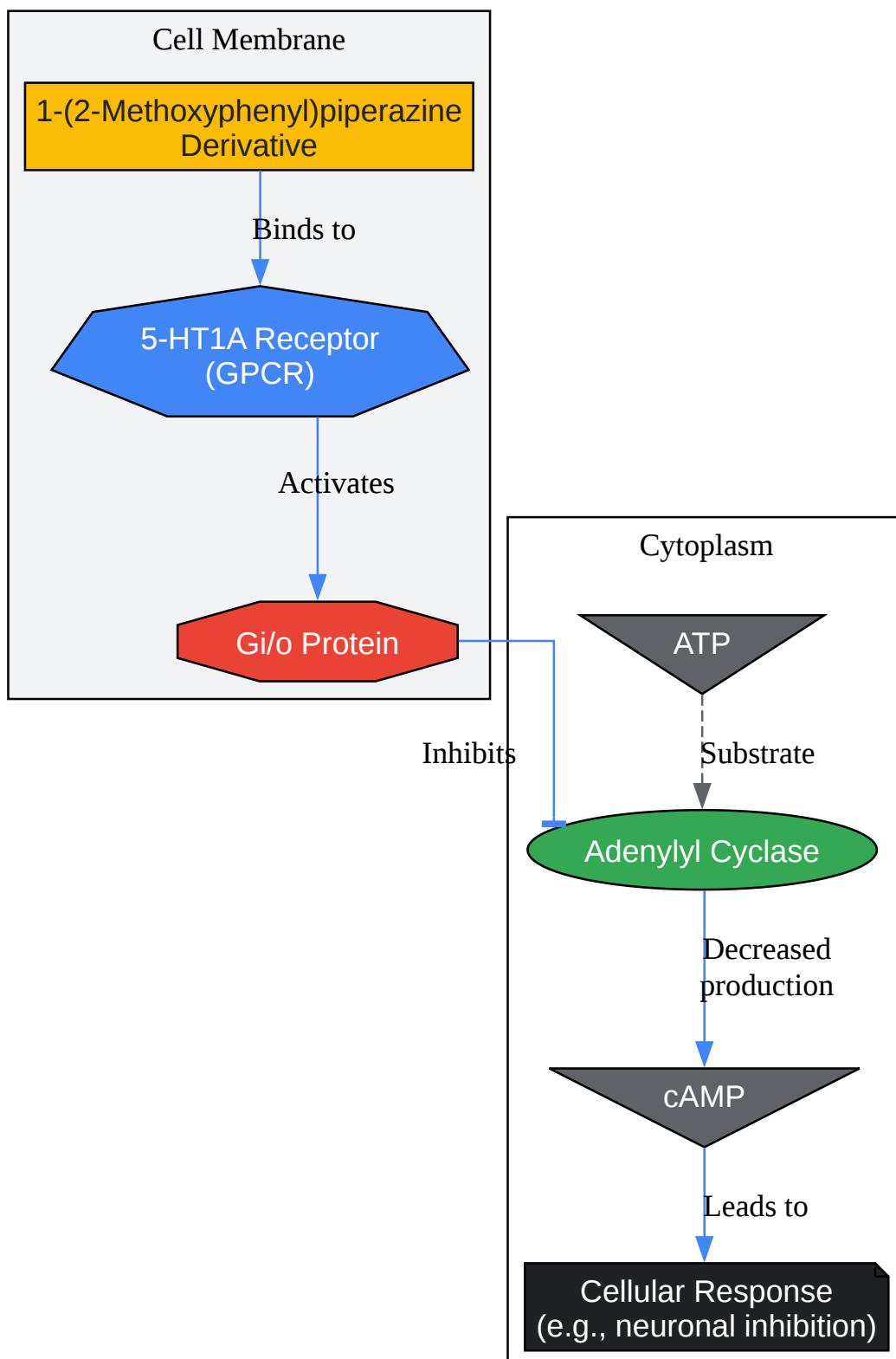
results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Experimental Protocol: Radioligand Binding Assay[5][19]

This protocol describes a general method for determining the binding affinity of a compound to a specific receptor.

- Cell Culture: Use cells stably expressing the human receptor of interest (e.g., HEK293 cells for 5-HT_{1a}R).
- Membrane Preparation: Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membranes in the assay buffer.
- Binding Assay:
 - In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT_{1a}R), and varying concentrations of the test compound.
 - To determine non-specific binding, add a high concentration of a known non-labeled ligand to a set of wells.
 - Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
- Filtration and Scintillation Counting:
 - Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
 - Wash the filters with cold assay buffer.
 - Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC_{50} value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

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Caption: 5-HT1A Receptor Signaling Pathway.

Applications

1-(2-Methoxyphenyl)piperazine and its derivatives are primarily used in research and development within the pharmaceutical industry.^{[2][3]} Their ability to modulate serotonergic and dopaminergic systems makes them valuable tools for studying neurological and psychiatric disorders.^[2] They serve as key intermediates in the synthesis of a variety of therapeutic agents, including antipsychotics, antidepressants, and anxiolytics.^{[2][3]} Furthermore, radiolabeled derivatives are being developed as imaging agents for positron emission tomography (PET) to study receptor distribution and function in the brain.^[17]

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